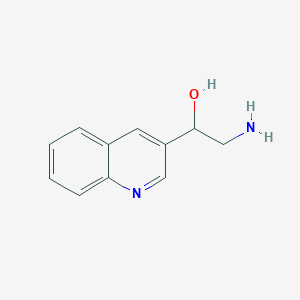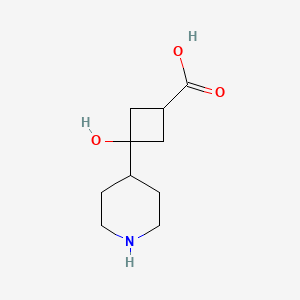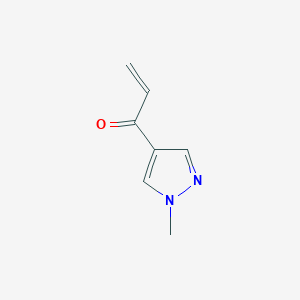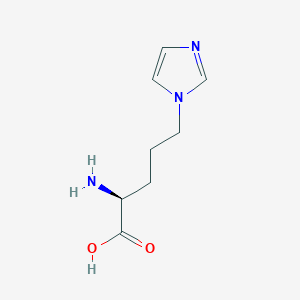
(3r,6r)-6-(Propan-2-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid” is a chiral piperidine derivative with the following structural formula:
(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid
This compound contains a piperidine ring, a carboxylic acid functional group, and an isopropyl (propan-2-yl) substituent. Its stereochemistry is defined by the (3R,6R) configuration.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of an appropriate precursor, such as an N-protected piperidine amine, followed by carboxylation. The choice of protecting groups and reaction conditions can vary.
Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis typically involves the following steps:
Piperidine Ring Formation: Cyclization of an N-protected piperidine amine using suitable reagents.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions (e.g., using carbon dioxide and a base).
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring or the isopropyl group.
Reduction: Reduction of the carboxylic acid group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Piperidine ring oxidation products.
- Reduction: Alcohol derivative.
- Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited information on industrial applications.
Wirkmechanismus
The exact mechanism of action remains to be fully elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its stereochemistry and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other piperidine derivatives, such as N-substituted piperidines.
Uniqueness: The (3R,6R) stereochemistry and isopropyl substituent set it apart from many other piperidine analogs.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(3R,6R)-6-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 |
InChI-Schlüssel |
HUIAXIUDHOOQSZ-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@H](CN1)C(=O)O |
Kanonische SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
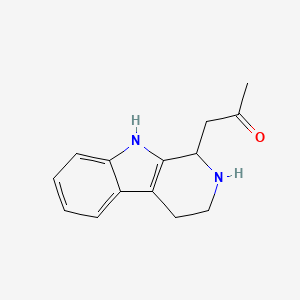
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
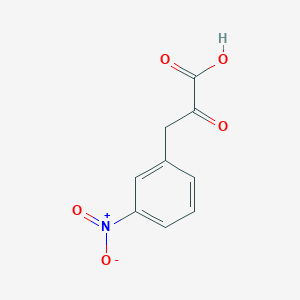
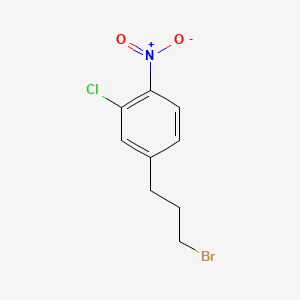
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

